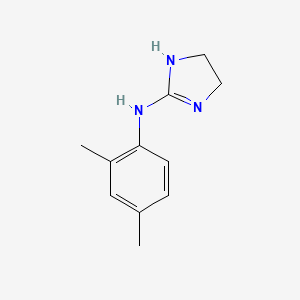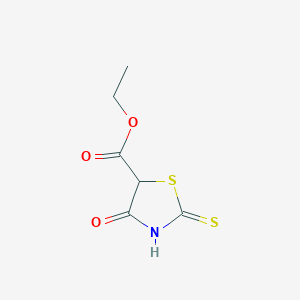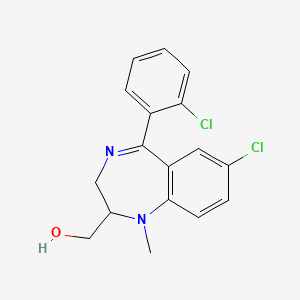
5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5: is a derivative of barbituric acid, characterized by the presence of a pentadeuterioethyl group and a phenyl group. This compound is known for its applications as an anesthetic and a controlled substance due to its depressant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5 typically involves the reaction of barbituric acid derivatives with deuterated ethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as DMSO or methanol .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a precursor in the synthesis of other barbituric acid derivatives.
- Studied for its unique isotopic labeling due to the presence of deuterium .
Biology and Medicine
- Investigated for its anesthetic properties and potential use in medical procedures.
- Studied for its effects on the central nervous system as a depressant .
Industry
- Utilized in the production of pharmaceuticals and other chemical intermediates.
- Explored for its potential applications in isotope labeling studies .
Mecanismo De Acción
The mechanism of action of 5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5 involves its interaction with the central nervous system. The compound acts as a depressant by enhancing the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in sedation and anesthetic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiopental: Another barbiturate with similar anesthetic properties.
Phenobarbital: Known for its use as an anticonvulsant and sedative.
Pentobarbital: Used for its sedative and hypnotic effects.
Uniqueness
Propiedades
Número CAS |
73738-04-2 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
253.33 g/mol |
Nombre IUPAC |
5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2 |
Clave InChI |
GHHFRPRCYQNNDL-ZBJDZAJPSA-N |
SMILES |
CCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 |
SMILES canónico |
CCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)









